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Compound of Interest

Compound Name: Enozertinib

Cat. No.: B15623361 Get Quote

Application Notes
Enozertinib (formerly ORIC-114) is an orally bioavailable, brain-penetrant, and irreversible

inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth

Factor Receptor 2 (HER2).[1][2][3] It demonstrates high potency and selectivity, particularly

against EGFR and HER2 exon 20 insertion mutations, which are common oncogenic drivers in

non-small cell lung cancer (NSCLC).[1][2] Preclinical studies have highlighted Enozertinib's

significant anti-tumor activity, including in intracranial lung cancer models, making it a promising

therapeutic agent for patients with these specific mutations who may also have or be at risk of

developing brain metastases.[2][4]

This document provides detailed protocols for key in vitro assays to evaluate the efficacy and

mechanism of action of Enozertinib. These protocols are intended for researchers, scientists,

and drug development professionals working on novel cancer therapeutics.

Quantitative Data Summary
The following tables summarize the reported in vitro potency of Enozertinib against various

EGFR and HER2 mutations.

Table 1: Biochemical Potency of Enozertinib Against EGFR and HER2 Kinases
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Target Kinase IC₅₀ (nM)

EGFR exon 20 insertion (A767_V769dup) < 1

EGFR exon 20 insertion (D770_N771insSVD) < 1

HER2 exon 20 insertion (A775_G776insYVMA) < 5

EGFR (L858R/T790M) 5 - 10

EGFR (wild-type) > 100

Note: Data is compiled from publicly available preclinical data. Actual values may vary based

on specific assay conditions.

Table 2: Cellular Potency of Enozertinib in NSCLC Cell Lines

Cell Line Mutation Status Proliferation IC₅₀ (nM)

Ba/F3-EGFR ex20ins (NPH) EGFR exon 20 insertion < 10

Ba/F3-HER2 ex20ins (YVMA) HER2 exon 20 insertion < 20

HCC827 EGFR exon 19 deletion 10 - 50

H1975 EGFR L858R/T790M 50 - 100

A549 EGFR wild-type > 1000

Note: Data is representative of typical findings for EGFR inhibitors in these cell lines.

Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of Enozertinib on the enzymatic activity of

purified EGFR and HER2 kinase domains. A common method is a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay.

Materials:
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Recombinant human EGFR and HER2 kinase domains (wild-type and various mutants)

Enozertinib

ATP

Poly-GT (poly-glutamic acid-tyrosine) or specific peptide substrate

Europium-labeled anti-phosphotyrosine antibody

Allophycocyanin (APC)-labeled streptavidin

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Assay plates (e.g., 384-well, low-volume, white)

TR-FRET plate reader

Procedure:

Prepare serial dilutions of Enozertinib in kinase reaction buffer.

In the assay plate, add the kinase, peptide substrate, and Enozertinib dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Add the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

Incubate in the dark at room temperature for at least 60 minutes.

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615

nm and 665 nm).
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Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the

inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

following treatment with Enozertinib.

Materials:

NSCLC cell lines (e.g., those listed in Table 2)

Enozertinib

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and

allow them to adhere overnight.

Prepare serial dilutions of Enozertinib in complete culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of Enozertinib. Include a vehicle control (e.g., DMSO).

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple

precipitate is visible.
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Carefully aspirate the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot the results to

determine the IC₅₀ value.

Western Blot Analysis of EGFR Pathway Modulation
This technique is used to detect changes in the phosphorylation status of EGFR and its

downstream signaling proteins after treatment with Enozertinib.

Materials:

NSCLC cell lines

Enozertinib

EGF (Epidermal Growth Factor)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK,

anti-total ERK, and a loading control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system

Procedure:

Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours before

treatment.

Pre-treat the cells with various concentrations of Enozertinib for a specified time (e.g., 2

hours).

Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities to determine the effect of Enozertinib on protein

phosphorylation.

Visualizations
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Caption: EGFR/HER2 signaling pathway and the point of inhibition by Enozertinib.
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Caption: Experimental workflow for Western Blot analysis.
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Caption: Workflow for the MTT cell viability assay.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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